molecular formula C19H20N2O5S B2704136 methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate CAS No. 2097916-40-8

methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2704136
CAS No.: 2097916-40-8
M. Wt: 388.44
InChI Key: DVGKVJKCVVUDMS-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate is a synthetic organic compound designed for advanced biochemical and medicinal chemistry research. Its molecular architecture integrates a 1-methyl-1H-indole moiety connected via a hydroxyethylsulfamoyl linker to a 4-methoxybenzoate ester . This specific structure, featuring both hydrogen-bond donor and acceptor groups, is engineered to enhance solubility and facilitate targeted binding interactions in biological systems. Compounds within this chemical class are frequently explored as intermediates in drug discovery, particularly for the development of enzyme inhibitors . Research on analogous sulfamoyl-benzoate compounds has demonstrated their significant potential as high-affinity inhibitors of various therapeutic targets. For instance, closely related methyl 5-sulfamoyl-benzoates have been identified as extremely potent and selective inhibitors of the carbonic anhydrase IX (CAIX) isozyme, a validated target in various solid tumors . Furthermore, N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade . The presence of the indole ring system, a common pharmacophore in pharmaceuticals, further underscores its utility in the design of novel bioactive molecules for oncology and inflammation research . This product is intended for research applications as a chemical reference standard or a synthetic building block. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can access supporting data, including 2034596-72-8 and molecular formula C20H22N2O6S, to aid their experimental design .

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-10-9-14-11-15(5-8-17(14)21)18(22)12-20-27(24,25)16-6-3-13(4-7-16)19(23)26-2/h3-11,18,20,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKVJKCVVUDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide/sulfamoyl derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Sulfamoyl Substituent Aromatic Group Heterocycle/Backbone Key Biological Activity
Target Compound 2-Hydroxy-2-(1-methylindol-5-yl)ethyl Methyl benzoate Indole Hypothesized enzyme inhibition
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) Benzamide 1,3,4-Oxadiazole Antifungal (C. albicans)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) Benzamide 1,3,4-Oxadiazole Antifungal (C. albicans)
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide 1-Methylindazol-5-yl Methoxybenzene Indazole Structural study (no activity reported)

Key Findings

Sulfamoyl Substituent Diversity: The target compound’s 2-hydroxyethyl-indole substituent introduces both polar (hydroxyl) and aromatic (indole) functionalities. This contrasts with LMM5/LMM11, which feature bulkier alkyl/aryl groups (benzyl, cyclohexyl) . The compound substitutes the sulfonamide with an indazole, a bioisostere of indole. Indazole’s dual nitrogen atoms could alter electronic properties and hydrogen-bonding capacity compared to the target’s indole .

Aromatic Backbone Modifications :

  • The target’s methyl benzoate ester differs from LMM5/LMM11’s benzamide and the compound’s methoxybenzenesulfonamide. Esters are more prone to hydrolysis than amides or sulfonamides, which may affect metabolic stability.

Biological Activity :

  • LMM5/LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition . Their efficacy correlates with sulfamoyl substituent lipophilicity (e.g., cyclohexyl in LMM11 enhances membrane penetration).
  • The target compound ’s indole moiety may target tryptophan-binding enzyme pockets, but its hydroxyethyl group could reduce membrane permeability relative to LMM derivatives. Empirical studies are needed to confirm activity.

Heterocyclic Moieties :

  • 1,3,4-Oxadiazoles (LMM5/LMM11) are rigid, planar structures that enhance π-π stacking with protein targets, whereas indole/indazole systems (target and compounds) offer hydrogen-bonding and hydrophobic interactions .

Biological Activity

Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate, a compound with notable structural complexity, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including case studies, and presents relevant data tables to elucidate the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C19H19N3O5S
  • Molecular Weight : 393.43 g/mol
  • CAS Number : 2035006-73-4

The structure includes a benzoate moiety linked to a sulfamoyl group and an indole derivative, which may contribute to its biological activity.

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. The inhibition of CAIX is significant as it plays a role in regulating the pH of the tumor microenvironment, facilitating tumor growth and metastasis.

Key Findings:

  • Binding Affinity : The compound has demonstrated a high binding affinity for CAIX with a dissociation constant (Kd) of approximately 0.12 nM, indicating potent inhibitory activity compared to other CA isozymes .
  • Selectivity : It exhibits over 100-fold selectivity for CAIX compared to other isozymes, making it a promising candidate for targeted cancer therapies .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Biological Activity Observed Value Notes
Binding Affinity (Kd for CAIX)0.12 nMHigh affinity for tumor-associated enzyme
Selectivity Ratio>100-foldCompared to other CA isozymes
Intrinsic Dissociation Constant0.08 pMIndicates strong binding characteristics

Case Study 1: Cancer Treatment Potential

In vitro studies have shown that compounds similar to this compound can effectively reduce tumor cell viability by inhibiting CAIX activity. This suggests that such compounds could be developed into therapeutic agents for treating solid tumors.

Case Study 2: Enzyme Inhibition

A study investigating the inhibitory effects of various sulfamoyl benzoates on carbonic anhydrase demonstrated that modifications in the chemical structure, such as those present in this compound, significantly enhance binding affinity and selectivity towards CAIX .

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